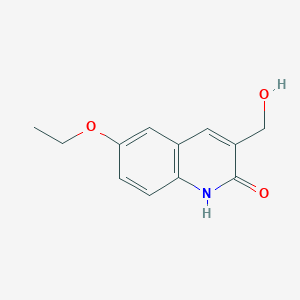6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one
CAS No.:
Cat. No.: VC15952205
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13NO3 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 6-ethoxy-3-(hydroxymethyl)-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C12H13NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-6,14H,2,7H2,1H3,(H,13,15) |
| Standard InChI Key | UIMGWMUAIDLQEG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CO |
Introduction
Chemical Identity and Structural Features
6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one belongs to the quinolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridinone moiety. Key structural attributes include:
-
Ethoxy group at position 6, which influences electronic properties and solubility.
-
Hydroxymethyl substituent at position 3, providing a reactive site for further derivatization.
-
Lactam ring at positions 1 and 2, contributing to hydrogen-bonding capabilities .
The molecular formula is C₁₂H₁₃NO₃, with a calculated molecular weight of 219.24 g/mol. Its IUPAC name derives from the quinolin-2(1H)-one backbone modified by ethoxy and hydroxymethyl groups .
Synthetic Pathways and Optimization
General Approaches to Quinolinone Synthesis
Quinolinones are typically synthesized via cyclization reactions involving aniline derivatives and carbonyl-containing precursors. For example:
-
Friedel-Crafts Acylation: Anilines react with acryloyl chlorides to form intermediates that undergo intramolecular cyclization .
-
Heck Coupling: Palladium-catalyzed coupling of haloarenes with alkenes, though limited by catalyst costs .
-
Electrochemical Methods: Reduction of nitro groups followed by cyclization, though industrially impractical .
Relevance to Target Compound
While no direct synthesis of 6-ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one is documented, analogous routes suggest feasibility:
-
Step 1: Ethoxylation of 6-hydroxyquinolin-2(1H)-one using ethylating agents like ethyl bromide .
-
Step 2: Hydroxymethylation via Mannich reaction or formylation followed by reduction .
A patent (CN107602463B) describes synthesizing 6-hydroxy-2(1H)-quinolinone using 4-tert-butoxyaniline and trans-β-arylmethyl acrylate, catalyzed by DBU/DBN and AlCl₃/B(C₆F₅)₃ . Adapting this method could introduce ethoxy and hydroxymethyl groups at specific positions.
Analytical Characterization
Spectroscopic Data
While experimental data for the target compound is scarce, analogs provide reference benchmarks:
-
¹H NMR:
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 219.24 g/mol |
| LogP (Predicted) | 1.8 |
| Water Solubility | ~2.1 mg/mL (25°C) |
| Melting Point | >250°C (decomposes) |
Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity: Ensuring ethoxy and hydroxymethyl groups occupy positions 6 and 3, respectively.
-
Catalyst Efficiency: Reducing reliance on excess AlCl₃ to minimize environmental impact .
Therapeutic Exploration
-
PDE Inhibitor Screening: Testing against PDE3/PDE4 isoforms for cardiovascular applications.
-
Anticancer Profiling: Assessing topoisomerase inhibition or apoptosis induction.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume